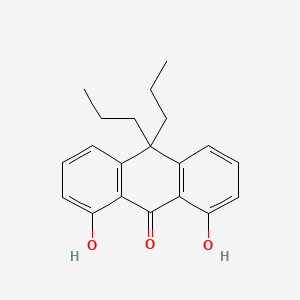![molecular formula C9H13NO8P2 B14459018 2-[Bis(phosphonomethyl)amino]benzoic acid CAS No. 70794-80-8](/img/structure/B14459018.png)
2-[Bis(phosphonomethyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(phosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C9H13NO8P2 It is characterized by the presence of a benzoic acid moiety substituted with a bis(phosphonomethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phosphonomethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of 2-aminobenzoic acid with formaldehyde and phosphorous acid under acidic conditions to introduce the bis(phosphonomethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(phosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl groups to phosphine or phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine or phosphine oxide derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-[Bis(phosphonomethyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[Bis(phosphonomethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(phosphonomethyl)amino group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid: Similar structure but with an ethanesulfonic acid moiety instead of benzoic acid.
2-[Bis(phosphonomethyl)amino]acetic acid: Contains an acetic acid moiety instead of benzoic acid.
Uniqueness
2-[Bis(phosphonomethyl)amino]benzoic acid is unique due to its benzoic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs. The aromatic ring of benzoic acid can participate in additional reactions, such as electrophilic aromatic substitution, making this compound versatile for various applications.
Propriétés
Numéro CAS |
70794-80-8 |
|---|---|
Formule moléculaire |
C9H13NO8P2 |
Poids moléculaire |
325.15 g/mol |
Nom IUPAC |
2-[bis(phosphonomethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H13NO8P2/c11-9(12)7-3-1-2-4-8(7)10(5-19(13,14)15)6-20(16,17)18/h1-4H,5-6H2,(H,11,12)(H2,13,14,15)(H2,16,17,18) |
Clé InChI |
CBVNITQGTGGGNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
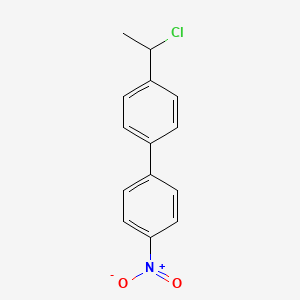
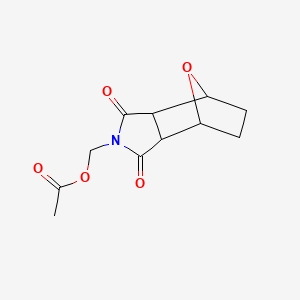
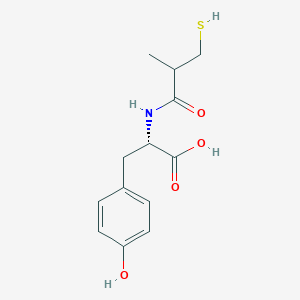
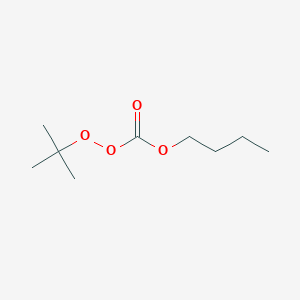
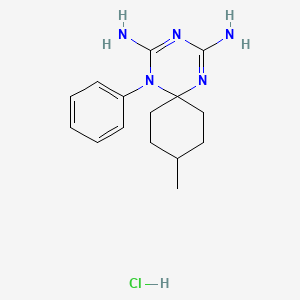
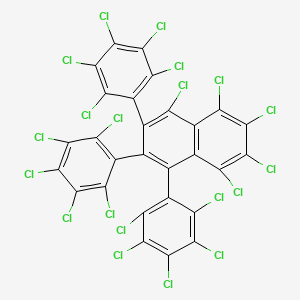
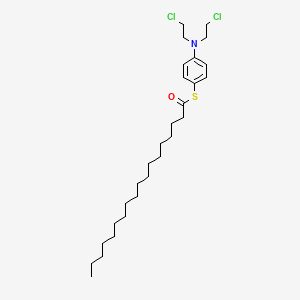
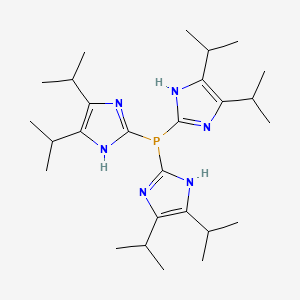
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
